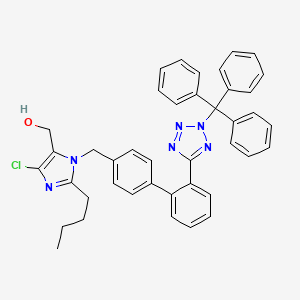
Trityllosartan
Cat. No. B1682554
Key on ui cas rn:
133909-99-6
M. Wt: 665.2 g/mol
InChI Key: QQPGGBNMTNDKEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05130439
Procedure details


A mixture of 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-2triphenylmethyl-2H-tetrazole (0.102 m=63.1 g), 2-n-butyl-4-chloro-1H-imidazole-5-carboxaldehyde (0.113 m=21.1 g) and anhydrous potassium carbonate (0.135 m=18.6 g) in 251 g of N,N-dimethylacetamide was stirred at 0°-5° C. for 8 hours and the temperature of the reaction was raised to 25° C. for an additional 4 hours. Normally the product of this step was not isolated but reduced with sodium borohydride to give 2-n-butyl-4-chloro-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methyl]-1H-imidazole-5-methanol. The title compound can be isolated by extraction into toluene from aqueous N,N-dimethylacetamide, concentration of the toluene solution, and crystallization from ethyl acetate or ethanol, mp 145°-147° C. (dec.).
Quantity
63.1 g
Type
reactant
Reaction Step One

Quantity
21.1 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[C:15]2[N:16]=[N:17][N:18]([C:20]([C:33]3[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=3)([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[C:21]3[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=3)[N:19]=2)=[CH:5][CH:4]=1.[CH2:39]([C:43]1[NH:44][C:45]([CH:49]=[O:50])=[C:46]([Cl:48])[N:47]=1)[CH2:40][CH2:41][CH3:42].C(=O)([O-])[O-].[K+].[K+].[BH4-].[Na+]>CN(C)C(=O)C>[CH2:39]([C:43]1[N:44]([CH2:2][C:3]2[CH:8]=[CH:7][C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=3[C:15]3[N:16]=[N:17][N:18]([C:20]([C:33]4[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=4)([C:27]4[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=4)[C:21]4[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=4)[N:19]=3)=[CH:5][CH:4]=2)[C:45]([CH2:49][OH:50])=[C:46]([Cl:48])[N:47]=1)[CH2:40][CH2:41][CH3:42] |f:2.3.4,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
63.1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
21.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)C=1NC(=C(N1)Cl)C=O
|
|
Name
|
|
|
Quantity
|
18.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
251 g
|
|
Type
|
solvent
|
|
Smiles
|
CN(C(C)=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 0°-5° C. for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Normally the product of this step was not isolated
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)C=1N(C(=C(N1)Cl)CO)CC1=CC=C(C=C1)C1=C(C=CC=C1)C=1N=NN(N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
